molecular formula C24H16ClN3O2 B2859749 1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901044-66-4

1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2859749
CAS No.: 901044-66-4
M. Wt: 413.86
InChI Key: DQFUJVPDXOARBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core, further modified with a 1,4-dioxane ring at the [2,3-g] position. This structural complexity confers diverse pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities . The 4-chlorophenyl and phenyl substituents at positions 1 and 3, respectively, enhance its lipophilicity and binding affinity to biological targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Properties

IUPAC Name

12-(4-chlorophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O2/c25-16-6-8-17(9-7-16)28-24-18-12-21-22(30-11-10-29-21)13-20(18)26-14-19(24)23(27-28)15-4-2-1-3-5-15/h1-9,12-14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFUJVPDXOARBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H16ClN3O2C_{24}H_{16}ClN_{3}O_{2} with a molecular weight of 413.86 g/mol. The compound features a dioxino structure fused with a pyrazoloquinoline moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including compounds similar to this compound. These compounds exhibit various mechanisms of action against different cancer cell lines.

  • Inhibition of Enzymes : Quinoline derivatives have been shown to inhibit key enzymes involved in cancer progression:
    • Histone Deacetylases (HDACs) : Inhibition leads to altered gene expression associated with cancer.
    • Topoisomerases : Essential for DNA replication; inhibitors can prevent cancer cell proliferation.
    • Phosphoinositide 3-kinase (PI3K) : Involved in cell growth and survival; its inhibition can induce apoptosis in cancer cells.
  • Cytotoxicity Studies :
    • Compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) with IC50 values in the low micromolar range .

Case Studies and Research Findings

Several studies have reported on the biological activity of quinoline derivatives:

StudyCompoundCell Lines TestedIC50 Value
Govindarao et al. Quinoline conjugated heterocyclesMCF-70.07 - 0.19 μM
Vennila et al. 4-substituted quinolinesA549, HeLa<0.5 μM
Manikandan et al. Novel PI3K inhibitorsVarious0.45 μM

These studies illustrate the promising anticancer properties of compounds related to this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

Pyrazolo[4,3-c]quinoline derivatives exhibit activity variations depending on substituent patterns. Key analogues include:

Compound Name Substituents (Positions) Key Activities (IC₅₀/EC₅₀) Cytotoxicity (Survival Rate at 10 µM) Source
3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a) -NH₂ (3), -NHPh (4) iNOS inhibition (IC₅₀: 0.39 µM) 9%
2b -OH (ortho to phenyl) iNOS inhibition (IC₅₀: 0.52 µM) 21%
2c -OMe (ortho to phenyl) iNOS inhibition (IC₅₀: 0.61 µM) 34%
CGS-9896 -Cl (4), -Ph (3) Anxiolytic, anticonvulsant Low (not quantified)
Trisubstituted pyrazolo[4,3-c]quinolines Varied aryl/alkyl groups Anti-angiogenic (EC₅₀: <1 µM) Moderate

Key Findings :

  • Electron-donating groups (e.g., -OH, -OMe) at the ortho position of the phenyl ring reduce iNOS inhibitory potency but improve cytotoxicity profiles .
  • Primary amino groups (e.g., -NH₂ at position 3) enhance therapeutic indices by improving target selectivity .

Key Findings :

  • Pyrazolo[4,3-c]quinolines are more synthetically accessible than pyrazolo[3,4-b]quinolines, which often yield undesired bis-pyrazole adducts .
  • Reductive cyclization methods for pyrazolo[4,3-c]quinolines are efficient but prone to side reactions under acidic conditions .

Key Findings :

  • Fluorine at the benzyl position (e.g., ) improves blood-brain barrier penetration, critical for CNS-targeted drugs .
  • Chlorine at position 1 (target compound) balances potency and solubility, reducing off-target toxicity compared to non-halogenated analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.